molecular formula C7H5Cl2F3N2 B14748454 1-Chloro-1-[4-chloro-2-(trifluoromethyl)phenyl]hydrazine

1-Chloro-1-[4-chloro-2-(trifluoromethyl)phenyl]hydrazine

Cat. No.: B14748454
M. Wt: 245.03 g/mol
InChI Key: CCLGTKRRARLRFX-UHFFFAOYSA-N
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Description

1-Chloro-1-[4-chloro-2-(trifluoromethyl)phenyl]hydrazine is an organic compound characterized by the presence of chlorine, trifluoromethyl, and hydrazine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-1-[4-chloro-2-(trifluoromethyl)phenyl]hydrazine typically involves the reaction of 4-chloro-2-(trifluoromethyl)aniline with chlorinating agents under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, utilizing advanced equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-1-[4-chloro-2-(trifluoromethyl)phenyl]hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in the formation of various substituted derivatives.

Scientific Research Applications

1-Chloro-1-[4-chloro-2-(trifluoromethyl)phenyl]hydrazine has diverse applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Chloro-1-[4-chloro-2-(trifluoromethyl)phenyl]hydrazine involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-Chloro-4-(trifluoromethyl)benzene
  • 4-Chloro-2-(trifluoromethyl)aniline
  • 4-Chloro-2-(trifluoromethyl)phenylhydrazine

Comparison: 1-Chloro-1-[4-chloro-2-(trifluoromethyl)phenyl]hydrazine is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C7H5Cl2F3N2

Molecular Weight

245.03 g/mol

IUPAC Name

1-chloro-1-[4-chloro-2-(trifluoromethyl)phenyl]hydrazine

InChI

InChI=1S/C7H5Cl2F3N2/c8-4-1-2-6(14(9)13)5(3-4)7(10,11)12/h1-3H,13H2

InChI Key

CCLGTKRRARLRFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C(F)(F)F)N(N)Cl

Origin of Product

United States

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